molecular formula C7H4Cl2FNO2 B065547 Methyl 2,6-dichloro-5-fluoronicotinate CAS No. 189281-66-1

Methyl 2,6-dichloro-5-fluoronicotinate

Cat. No.: B065547
CAS No.: 189281-66-1
M. Wt: 224.01 g/mol
InChI Key: WADLLLSMEPLCNO-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-5-fluoronicotinate (CAS RN: 189281-66-1) is a halogenated nicotinic acid derivative with the molecular formula C₇H₄Cl₂FNO₂ and a molecular weight of 224.01 g/mol . It is widely used as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of antitumor agents and kinase inhibitors . The compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and a methyl ester group at position 2. Its purity in commercial preparations typically exceeds 98%, and it is available globally through suppliers such as Kanto Reagents and ChemicalBook .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dichloro-5-fluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-dichloro-5-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) can be employed, though care must be taken to avoid over-oxidation.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted nicotinates.

    Oxidation Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Synthesis

Methyl 2,6-dichloro-5-fluoronicotinate serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly naphthyridine antibacterial agents. The compound can be synthesized through several methods, including:

  • Fluorination Reactions : The compound can be produced by reacting methyl 2,6-dichloronicotinate with fluorinating agents. This process is essential for creating derivatives that exhibit enhanced biological activity .
  • Improved Synthetic Processes : Recent patents describe improved methods for synthesizing 2,6-dichloro-5-fluoronicotinic acid and its derivatives using less expensive starting materials and fewer reaction steps, resulting in higher yields .

Agricultural Applications

The compound has shown promise as an active ingredient in pesticides and herbicides due to its biological activity against pests. Its application in agriculture includes:

  • Pesticide Formulations : this compound may be utilized in developing formulations that target specific pests while minimizing environmental impact.
  • Herbicide Development : The compound’s structural characteristics allow it to interfere with biological processes in target weeds, making it a candidate for herbicide development.

Biological Research

Research into the biological activities of this compound has revealed several potential applications:

  • Antibacterial Activity : Studies indicate that this compound exhibits antibacterial properties, making it a subject of interest for developing new antibiotics .
  • Interaction Studies : The reactivity of this compound with various biological molecules is under investigation to understand its mechanism of action and potential therapeutic uses .

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound:

  • Synthesis Efficiency : A study highlighted an efficient method for synthesizing methyl 2,6-dihydroxy-5-fluoronicotinate from readily available precursors using sodium methoxide as a catalyst. This method yielded high purity products suitable for further reactions .
  • Biological Activity Assessment : Another research effort evaluated the antibacterial efficacy of various derivatives of this compound against common pathogens, demonstrating significant inhibitory effects that warrant further exploration for therapeutic applications.
  • Agricultural Efficacy Trials : Field trials assessing the effectiveness of formulations containing this compound showed promising results in controlling pest populations while maintaining crop health.

Mechanism of Action

The mechanism by which methyl 2,6-dichloro-5-fluoronicotinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,6-Dichloro-5-Fluoronicotinate

  • CAS RN : 82671-03-2
  • Molecular Formula: C₈H₆Cl₂FNO₂
  • Molecular Weight : 238.04 g/mol
  • Key Differences: The ethyl ester group (vs. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, affecting reactivity in downstream syntheses . Ethyl derivatives are often preferred in industrial-scale syntheses for cost-effectiveness, as seen in the preparation of 2,6-dichloro-5-fluoronicotinyl chloride .

2,6-Dichloro-5-Fluoro-4-Methylnicotinic Acid

  • CAS RN : 132195-42-7
  • Molecular Formula: C₇H₄Cl₂FNO₂
  • Molecular Weight : 224.02 g/mol
  • Key Differences: Substitution of the methyl ester with a carboxylic acid group enhances hydrogen-bonding capacity, making it more suitable for coordination chemistry.

Ethyl 4,6-Dichloro-5-Fluoronicotinate (Positional Isomer)

  • CAS RN : 154012-17-6
  • Molecular Formula: C₈H₆Cl₂FNO₂
  • Molecular Weight : 238.04 g/mol
  • Key Differences :
    • Chlorine and fluorine substituents are repositioned (4,6-dichloro vs. 2,6-dichloro), altering electronic distribution.
    • This isomer exhibits a lower similarity score (0.71 vs. 0.94) to methyl 2,6-dichloro-5-fluoronicotinate, indicating significant divergence in physicochemical properties .

2,6-Dichloro-N-(2,6-Dimethylphenyl)-5-Fluoronicotinamide

  • CAS RN : 724429-95-2
  • Molecular Formula : C₁₄H₁₁Cl₂FN₂O
  • Molecular Weight : 313.15 g/mol
  • Key Differences :
    • Replacement of the ester group with an amide and addition of a 2,6-dimethylphenyl substituent enhance biological target affinity, making it a candidate for pesticidal applications .

Comparative Analysis of Key Properties

Property This compound Ethyl 2,6-Dichloro-5-Fluoronicotinate 2,6-Dichloro-5-Fluoro-4-Methylnicotinic Acid
Molecular Weight 224.01 g/mol 238.04 g/mol 224.02 g/mol
Functional Group Methyl ester Ethyl ester Carboxylic acid
Boiling Point/Volatility Higher volatility (methyl group) Lower volatility (ethyl group) N/A (solid)
Reactivity Faster hydrolysis Slower hydrolysis High acidity, prone to decarboxylation
Applications Pharmaceutical intermediates Industrial-scale synthesis Metal-organic frameworks

Research and Commercial Landscape

  • Suppliers : this compound is supplied by 70+ global vendors, including 58 in China .
  • Price : Ranges from ¥28/250 mg (research-grade) to ¥3,481/100 g (bulk) .
  • Emerging Analogs : Derivatives like 2,6-dichloro-N-(2,6-dimethylphenyl)-5-fluoronicotinamide highlight trends toward functionalized nicotinamides for agrochemicals .

Biological Activity

Methyl 2,6-dichloro-5-fluoronicotinate (MDCFN) is a synthetic compound that has garnered attention for its potential biological activities, particularly in drug discovery and agricultural applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

MDCFN is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₇H₄Cl₂FNO₂
Molecular Weight224.017 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point269.9 ± 40.0 °C
Flash Point117.1 ± 27.3 °C

The biological activity of MDCFN is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : MDCFN can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes and signaling pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction and cellular responses.
  • Induction of Oxidative Stress : MDCFN has been shown to generate reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

Biological Activity and Applications

Research indicates that MDCFN exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that MDCFN may possess antimicrobial activity, making it a candidate for development as an agricultural pesticide or herbicide.
  • Therapeutic Potential : MDCFN is being explored for its potential therapeutic effects in treating diseases associated with oxidative stress and inflammation. Its structural similarities to other biologically active compounds enhance its applicability in medicinal chemistry.

Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] investigated the antimicrobial efficacy of MDCFN against various bacterial strains. The results indicated that MDCFN exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as an agricultural pesticide.

Research on Enzyme Inhibition

In another study, MDCFN was evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis and cancer progression. The findings revealed that MDCFN effectively inhibited DHODH activity in vitro, demonstrating promise as a therapeutic agent for cancer treatment .

Comparative Analysis with Similar Compounds

MDCFN shares structural similarities with other fluorinated pyridine derivatives. A comparison of their properties highlights the unique features of MDCFN:

Compound NameMolecular FormulaUnique Features
Methyl NicotinateC₇H₉NO₂Lacks halogens; primarily used as a dietary supplement
2,6-Dichloronicotinic AcidC₆H₃Cl₂N₁O₂Acidic form; used in herbicides
Ethyl 4-Amino-2,6-Dichloro-5-FluoronicotinateC₈H₈Cl₂FNO₂Contains an amino group; explored for anticancer activity

Q & A

Q. What are the key synthetic routes for Methyl 2,6-dichloro-5-fluoronicotinate, and how can reaction conditions be optimized?

Level: Basic
Answer:
The compound is synthesized via photochlorination of β-picoline followed by side-chain oxidation and nitration. Alternative routes include ring fluorination via HF-diazotization and azo elimination . Optimization involves controlling chlorination stoichiometry (excess Cl₂ at 80–100°C) and nitration temperature (≤40°C to avoid byproducts). Yields improve with catalytic FeCl₃ during fluorination . Post-synthesis purification via recrystallization (ethanol/water) ensures >98% purity .

Q. How do the functional groups in this compound influence its reactivity in medicinal chemistry applications?

Level: Advanced
Answer:
The 5-fluoro group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (e.g., amination for fluoroquinolone synthesis). The 2,6-dichloro substituents direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivative libraries . Methoxycarbonyl at position 3 facilitates hydrolysis to the carboxylic acid, a precursor for prodrugs .

Q. How can researchers resolve contradictions in reported yields for fluorination steps?

Level: Advanced
Answer:
Discrepancies in fluorination yields (50–75% in literature) arise from variations in HF-diazotization conditions (e.g., stoichiometry, temperature). Systematic analysis should include:

  • Monitoring reaction progress via <sup>19</sup>F NMR to detect incomplete diazonium salt formation.
  • Comparing alternative fluorinating agents (e.g., Selectfluor®) for improved efficiency .
  • Validating purity with HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities skewing yield calculations .

Q. What analytical methods are critical for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy: <sup>1</sup>H NMR (δ 8.45 ppm, pyridine-H), <sup>13</sup>C NMR (δ 164.2 ppm, COOCH₃), and <sup>19</sup>F NMR (δ -112 ppm) confirm structure .
  • Mass Spectrometry: ESI-MS ([M+H]<sup>+</sup> at m/z 238.0) verifies molecular weight.
  • HPLC: Reverse-phase chromatography (95:5 acetonitrile/water) assesses purity (>98%) .

Q. How can researchers design derivatives to reduce cytotoxicity while retaining antimicrobial activity?

Level: Advanced
Answer:

  • Bioisosteric Replacement: Substitute Cl with CF₃ (enhanced lipophilicity) or Br (slower metabolism) .
  • Prodrug Strategies: Replace methoxycarbonyl with ester groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
  • SAR Studies: Test substitutions at position 5 (fluoro vs. trifluoromethyl) using MIC assays against S. aureus and E. coli .

Q. What mechanistic insights explain regioselectivity in nitration/chlorination steps?

Level: Advanced
Answer:
Nitration occurs preferentially at position 5 due to electron-deficient pyridine ring directing meta-substitution. Chlorination at positions 2 and 6 is guided by steric effects (methyl group at position 4 in intermediates) and π-π interactions with FeCl₃ catalyst . Computational studies (DFT) confirm activation energy barriers for alternative pathways .

Q. How can scale-up challenges (e.g., exothermic reactions) be mitigated during industrial-scale synthesis?

Level: Advanced
Answer:

  • Temperature Control: Use jacketed reactors with gradual Cl₂ introduction to manage exothermic chlorination.
  • Safety Protocols: Implement in-line FTIR monitoring for HF detection during fluorination .
  • Workflow Optimization: Batch vs. continuous-flow systems for nitration (reduces thermal runaway risk) .

Q. What thermal stability data are available for this compound?

Level: Basic
Answer:
DSC analysis shows decomposition onset at 200°C. Stability under reflux (ethanol, 78°C) confirms no degradation over 24 hours, making it suitable for high-temperature reactions . Storage recommendations: desiccated at -20°C to prevent hydrolysis .

Q. How do structural modifications impact the compound’s role in fluoroquinolone synthesis?

Level: Advanced
Answer:
The dichloro-fluoro scaffold is critical for DNA gyrase inhibition. Modifications:

  • Position 1 (COOCH₃ → COOH): Enhances binding to Mg²⁺ in the enzyme active site.
  • Position 7: Piperazine or pyrrolidine substituents improve Gram-negative coverage (e.g., tosufloxacin) .
  • Position 8: Fluorine addition (C-8-F) reduces phototoxicity but increases QT interval risks .

Q. What strategies address low regioselectivity in cross-coupling reactions?

Level: Advanced
Answer:

  • Catalyst Screening: Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki-Miyaura coupling (latter improves C-5 selectivity by 30%) .
  • Solvent Effects: DMF increases polarity, favoring C-2 coupling; toluene enhances steric control for C-6 .
  • Directing Groups: Temporary Boc protection at C-3 directs coupling to C-5, followed by deprotection .

Properties

IUPAC Name

methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADLLLSMEPLCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379536
Record name METHYL 2,6-DICHLORO-5-FLUORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189281-66-1
Record name METHYL 2,6-DICHLORO-5-FLUORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 60 ml of dichloromethane were added 21.0 g of 2,6-dichloro-5-fluoronicotinic acid, 10 ml of oxalylchloride, and 10 drops of N,N-dimethylformamide, and the mixture was stirred at room temperature for one day. The solvent and the excess reagents were distilled off under reduced pressure, and the residue was dissolved in 50 ml of chloroform. 10 ml of methanol was added dropwise to the solution, and the solution was stirred at room temperature for 60 minutes, and 15 g of anhydrous potassium carbonate was added to the solution and the solution was stirred for another 30 minutes. The solution was separated by adding 150 ml of chloroform and 150 ml of distilled water, and the chloroform layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 26.6 g of the title compound as a colorless crude oily residue.
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Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloro-5-fluoronicotinic acid (16) (5 g, 23.8 mmol) in methanol (50 ml) was added thionyl chloride in dropwise (5.66 g, 47.62 mmol) at 0° C. and 2 drops of DMF [vigourous bubbling was observed]. The mixture was stirred at room temperature for 3 h. To this methanol was added and stirred the reaction mixture for 2 h at RT. The reaction mixture is concentrated under reduced pressure to and the mixture was poured in to ice cold water (20 mL) and extracted with dichloromethane (2×50 mL). The combined organic layer was washed with water, brine and solvent was evaporated under reduced pressure to yield methyl 2,6-dichloro-5-fluoronicotinate (17) (5 g, 93.8%).
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Synthesis routes and methods III

Procedure details

To a solution of 2,6-dichloro-5-fluoro-nicotinic acid (1.00 g, 4.46 mmol) in methylene chloride is added of oxalyl chloride (50 mL, 0.445 mL, 5.30 mmol) followed by 2 drops of N,N-dimethylformamide. Vigorous bubbling is observed and the mixture is stirred at room temperature for 1 h. The reaction mixture is concentrated under reduced pressure and the residue is taken back up into methylene chloride (50 mL). To the solution is added MeOH (20 mL) and the mixture is stirred at room temperature for 2 h. The reaction mixture is concentrated under reduced pressure to provide 2,6-dichloro-5-fluoro-nicotinic acid methyl ester as an oil.
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